molecular formula C23H21NO3 B303987 3a-methyl-2-[4-(2-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

3a-methyl-2-[4-(2-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

Cat. No. B303987
M. Wt: 359.4 g/mol
InChI Key: GLGNKIVYVUVPRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3a-methyl-2-[4-(2-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione is a chemical compound that has shown potential in scientific research applications.

Mechanism of Action

The mechanism of action of 3a-methyl-2-[4-(2-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that the anti-inflammatory effects of the compound are due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that 3a-methyl-2-[4-(2-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione has biochemical and physiological effects on cancer cells and inflammation. The compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB.

Advantages and Limitations for Lab Experiments

One advantage of using 3a-methyl-2-[4-(2-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione in lab experiments is its potential as a therapeutic agent for cancer and inflammation. However, a limitation is that the mechanism of action is not fully understood, and further research is needed to fully elucidate the compound's effects.

Future Directions

There are several future directions for research on 3a-methyl-2-[4-(2-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione. One direction is to further investigate the mechanism of action and identify potential targets for the compound. Another direction is to explore the compound's potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, research could focus on developing more efficient synthesis methods for the compound.

Synthesis Methods

The synthesis of 3a-methyl-2-[4-(2-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione involves multiple steps. The first step is the synthesis of 2-bromo-4-(2-methylphenoxy)benzene, which is then reacted with 3a-methyl-4,7-dihydro-1H-isoindole-1,3(2H)-dione in the presence of a base to yield the desired compound.

Scientific Research Applications

3a-methyl-2-[4-(2-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione has been used in scientific research for its potential as a therapeutic agent. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects.

properties

Product Name

3a-methyl-2-[4-(2-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

2-methyl-4-[4-(2-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C23H21NO3/c1-14-5-3-4-6-19(14)27-18-11-9-17(10-12-18)24-21(25)20-15-7-8-16(13-15)23(20,2)22(24)26/h3-12,15-16,20H,13H2,1-2H3

InChI Key

GLGNKIVYVUVPRK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)N3C(=O)C4C5CC(C4(C3=O)C)C=C5

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)N3C(=O)C4C5CC(C4(C3=O)C)C=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.